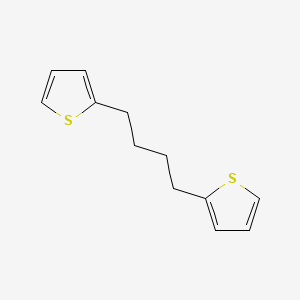
Thiophene, 2,2'-(1,4-butanediyl)bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 2,2’-(1,4-butanediyl)bis- is a compound that belongs to the class of thiophene derivatives. Thiophene itself is a five-membered aromatic ring containing one sulfur atom. This particular compound features two thiophene rings connected by a butanediyl bridge. Thiophene derivatives are known for their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,2’-(1,4-butanediyl)bis-, can be achieved through several methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.
Fiesselmann Synthesis: This involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and specific application of the compound.
化学反应分析
Types of Reactions
Thiophene, 2,2’-(1,4-butanediyl)bis- undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the thiophene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring .
科学研究应用
Thiophene, 2,2’-(1,4-butanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of thiophene derivatives often involves interaction with specific molecular targets and pathways. For example, some thiophene-based compounds act as inhibitors of enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific derivative and its application .
相似化合物的比较
Similar Compounds
- Thiophene-2-carbohydrazide
- 5-Bromothiophene-2-carbohydrazide
- Thiophene-Linked 1,2,4-Triazoles
Uniqueness
Thiophene, 2,2’-(1,4-butanediyl)bis- is unique due to its specific structure, which imparts distinct chemical and physical properties. The butanediyl bridge connecting the two thiophene rings can influence the compound’s reactivity and interaction with other molecules, making it valuable for specific applications in material science and medicinal chemistry .
属性
CAS 编号 |
57640-14-9 |
|---|---|
分子式 |
C12H14S2 |
分子量 |
222.4 g/mol |
IUPAC 名称 |
2-(4-thiophen-2-ylbutyl)thiophene |
InChI |
InChI=1S/C12H14S2/c1(5-11-7-3-9-13-11)2-6-12-8-4-10-14-12/h3-4,7-10H,1-2,5-6H2 |
InChI 键 |
CZOWEMLKQZPVNE-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)CCCCC2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


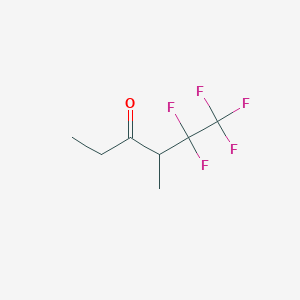
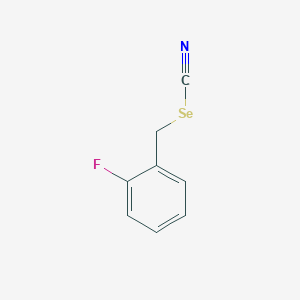
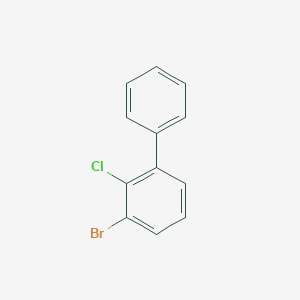
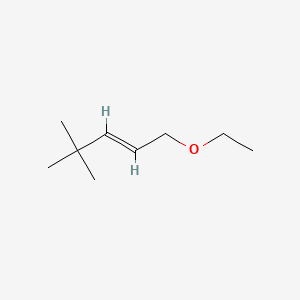
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14625589.png)
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)

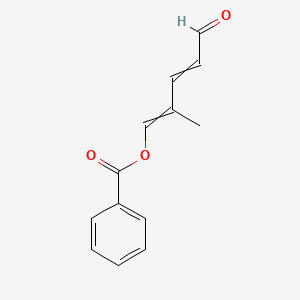
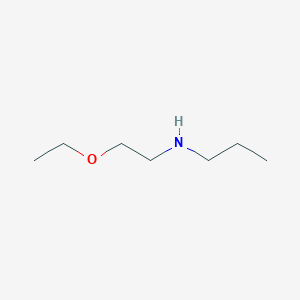
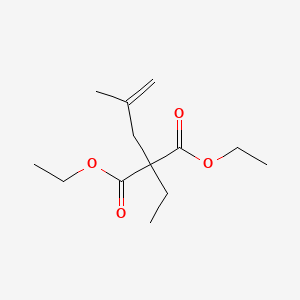
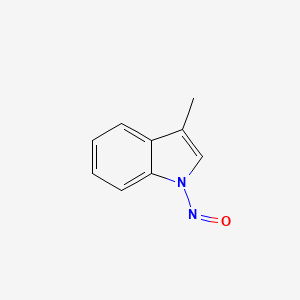
![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
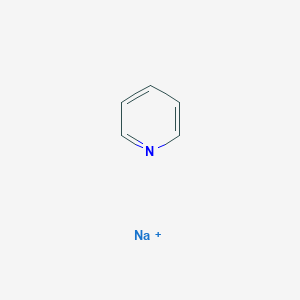
![[(Ethylsulfanyl)(methylsulfanyl)methylidene]propanedinitrile](/img/structure/B14625633.png)
